1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O3S2 and its molecular weight is 498.59. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research and Drug Metabolism
Compounds with complex structures, similar to the one you mentioned, are often explored for their pharmacological properties and metabolic pathways in humans. For example, studies on compounds like SB-649868, which is an orexin receptor antagonist, provide insights into the disposition and metabolism of pharmacologically active substances in the human body (Renzulli et al., 2011). These investigations help in understanding how drugs are absorbed, distributed, metabolized, and excreted, which is crucial for drug development and safety assessments.
Environmental and Occupational Exposure
Research on environmental and occupational exposure to chemicals provides valuable data on how these substances affect human health and the environment. For instance, studies on the exposure to organophosphorus and pyrethroid pesticides in children (Babina et al., 2012) and the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers (Ushiyama et al., 1991) underline the significance of monitoring and regulating chemical exposures to minimize health risks.
Diagnostic and Therapeutic Applications
Advancements in diagnostic and therapeutic applications often involve novel compounds. For example, the development and application of 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, showcases the potential of specific compounds in enhancing the detection and treatment of diseases like prostate cancer (Rousseau et al., 2019).
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S2/c1-15-22-19(24(30)26-10-8-16-4-6-17(25)7-5-16)13-20(21-3-2-11-33-21)27-23(22)29(28-15)18-9-12-34(31,32)14-18/h2-7,11,13,18H,8-10,12,14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINKFHGDQMYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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